Beclomethasone-d5

LC-MS/MS Forensic Analysis Bioanalytical Method Validation

Beclomethasone-d5 is the essential, non-substitutable deuterated internal standard for LC-MS/MS quantitation of beclomethasone. The +5 Da mass shift enables precise differentiation from the endogenous analyte, directly meeting FDA and EMA bioanalytical guidelines. Use for pharmacokinetic studies, ANDA development, and QC testing. Available in high purity (≥98%) for research use. Order now to ensure assay accuracy and regulatory compliance.

Molecular Formula C22H29ClO5
Molecular Weight 413.9 g/mol
Cat. No. B563828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclomethasone-d5
Synonyms(11β,16β)-9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5;  9α-Chloro-16β-methylprednisolone-d5;  Beclometasone-d5;  Becolvent-d5; 
Molecular FormulaC22H29ClO5
Molecular Weight413.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2
InChIKeyNBMKJKDGKREAPL-PAEDUFRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclomethasone-d5: A Deuterated Corticosteroid for High-Precision Bioanalysis and Pharmacokinetic Research


Beclomethasone-d5 (CAS 1263143-48-1) is a stable, deuterium-labeled analog of the glucocorticoid receptor agonist beclomethasone. The incorporation of five deuterium atoms into the parent molecular structure creates a mass shift (+5 Da) relative to the endogenous, unlabeled compound (C22H29ClO5). This isotopic labeling is primarily exploited for its function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling highly precise and accurate quantification of beclomethasone and its metabolites in complex biological matrices . Beyond its analytical utility, deuterium substitution has garnered significant attention for its potential to alter pharmacokinetic (PK) and metabolic profiles through the kinetic isotope effect, a principle that underpins the development of deuterated drugs with potentially improved stability and half-life [1].

Why Beclomethasone-d5 is Non-Interchangeable with Unlabeled Beclomethasone in Quantitative Bioanalysis


While beclomethasone-d5 and its unlabeled counterpart share nearly identical chemical behavior in most systems, their critical and irreplaceable differentiation lies in mass spectrometry-based quantification. The substitution of five hydrogen atoms with deuterium results in a +5 Da mass shift, a property that allows mass spectrometers to distinguish the labeled internal standard from the analyte of interest in a sample . This precise differentiation is the cornerstone of isotope dilution mass spectrometry, a technique mandated by regulatory bodies for robust bioanalytical method validation. Using unlabeled beclomethasone as an internal standard would lead to co-elution and identical mass-to-charge (m/z) ratios, making it impossible to correct for matrix effects, extraction variability, and instrument drift. The result is compromised assay accuracy, precision, and reliability. Therefore, for any application requiring the precise quantification of beclomethasone in complex media, beclomethasone-d5 is not a substitutable option but an essential, purpose-built analytical tool [1].

Quantitative Differentiation of Beclomethasone-d5: Evidence for Analytical and Metabolic Advantages


Beclomethasone-d5 as an Internal Standard Enables Sub-μg·kg⁻¹ Detection Limits in Cosmetic Matrices

In a validated isotope dilution UHPLC-MS/MS method for quantifying illegally added glucocorticoids in antibacterial creams, beclomethasone-d5 was employed as one of six deuterated internal standards. The use of this stable isotope-labeled internal standard (SIL-IS) was instrumental in achieving method detection limits as low as 0.9 μg·kg⁻¹ (3S/N) for the analytes. This contrasts with methods that do not use a deuterated internal standard, which are typically less sensitive and more susceptible to matrix-induced ion suppression or enhancement [1].

LC-MS/MS Forensic Analysis Bioanalytical Method Validation

Deuteration Confers a +5 Da Mass Shift for Unambiguous Analyte Discrimination in MS

The molecular formula of beclomethasone-d5 is C22H24D5ClO5, resulting in a molecular weight of 413.95 g/mol. This represents a +5 Da mass increase over the unlabeled beclomethasone parent (C22H29ClO5, M.Wt 408.92 g/mol) due to the substitution of five hydrogen atoms with deuterium . This mass differential is fundamental for its role as a stable isotope-labeled internal standard, as it allows for selective and simultaneous monitoring of the analyte and internal standard using distinct MS/MS transitions (e.g., m/z 409→391 for beclomethasone and m/z 414→396 for beclomethasone-d5).

Isotope Dilution Mass Spectrometry Stable Isotope Labeling

Potential for Improved In Vitro Metabolic Stability via Deuterium Kinetic Isotope Effect (DIE)

While direct comparative microsomal stability data for beclomethasone-d5 is not publicly available, class-level evidence strongly supports the potential for enhanced metabolic stability. A general MS/MS method using a 50:50 mixture of deuterated/non-deuterated compounds in a liver microsome assay has been established to rapidly assess the deuterium kinetic isotope effect (DIE) and associated improvements in metabolic stability [1]. Furthermore, studies on other compounds show that strategic deuteration can lead to significant improvements in metabolic parameters, such as the intrinsic clearance isotope effect (DV = 3.8, DV/K = 2.2) observed for the deuterated ivacaftor analog CTP-656 [2].

Drug Metabolism Pharmacokinetics Microsomal Stability

Beclomethasone-d5 Enables Quantification of Beclomethasone Metabolites in Pharmacokinetic Studies

The primary active metabolite of the prodrug beclomethasone dipropionate (BDP) is beclomethasone-17-monopropionate (17-BMP), which has a terminal elimination half-life of approximately 2.7 to 2.8 hours in humans [1]. Beclomethasone-d5 is used as an internal standard for the accurate quantification of beclomethasone and its metabolites (including 17-BMP) in plasma, enabling the calculation of key PK parameters such as Cmax and AUC [2]. Without a deuterated internal standard, the low systemic concentrations of these potent corticosteroids make reliable quantification across a 12-24 hour time course extremely challenging.

LC-MS/MS Metabolite Identification Clinical Pharmacology

Beclomethasone-d5: Validated Application Scenarios in Analytical and Pharmaceutical Sciences


Internal Standard for Validating Bioanalytical LC-MS/MS Methods

Beclomethasone-d5 is the optimal internal standard for developing and validating sensitive LC-MS/MS methods for quantifying beclomethasone and its metabolites in biological fluids. Its use directly addresses the FDA and EMA guidelines for bioanalytical method validation, which require the use of a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and recovery variability [1]. This is essential for supporting preclinical and clinical pharmacokinetic studies.

Quantification of Illicit Corticosteroid Adulteration in Consumer Products

Regulatory and quality control laboratories can utilize beclomethasone-d5 as part of a multi-analyte isotope dilution mass spectrometry panel to screen for and quantify the illegal addition of beclomethasone and other glucocorticoids in cosmetic and consumer health products. The high sensitivity and specificity afforded by the deuterated standard allow for detection at sub-μg·kg⁻¹ levels, ensuring consumer safety and product compliance [2].

Probe for In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

In early-stage drug discovery, beclomethasone-d5 can be employed as a specialized tool to investigate the metabolic fate of beclomethasone. By comparing the depletion of the unlabeled and deuterated forms in hepatocyte or microsomal incubations, researchers can empirically determine the in vitro deuterium isotope effect (DIE) and identify metabolic soft spots. This data is valuable for rational drug design aimed at improving metabolic stability [3].

Quality Control (QC) Reference Standard for ANDA Submissions

Pharmaceutical companies developing generic versions of beclomethasone-based products (e.g., inhalers, nasal sprays) require a highly characterized, stable isotope-labeled reference standard for analytical method development, validation, and routine quality control testing. Beclomethasone-d5 serves this purpose, ensuring the consistency and reliability of data submitted in Abbreviated New Drug Applications (ANDAs) to regulatory agencies [4].

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